2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol
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Overview
Description
2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol is an organic compound with a unique structure that combines a chlorinated cyclohexene ring with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol typically involves the reaction of 2-chlorocyclohex-2-en-1-one with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the cyclohexene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its anti-inflammatory properties may be mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
2-Chlorocyclohex-2-en-1-one: A precursor in the synthesis of 2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol.
4-Chlorocyclohex-2-en-1-one: Another chlorinated cyclohexene derivative with similar chemical properties.
Uniqueness
This compound is unique due to its combination of a chlorinated cyclohexene ring and an ethoxy group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
4736-38-3 |
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Molecular Formula |
C8H13ClO2 |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
2-(2-chlorocyclohex-2-en-1-yl)oxyethanol |
InChI |
InChI=1S/C8H13ClO2/c9-7-3-1-2-4-8(7)11-6-5-10/h3,8,10H,1-2,4-6H2 |
InChI Key |
UIKWJJBVKJIUJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(C1)OCCO)Cl |
Origin of Product |
United States |
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